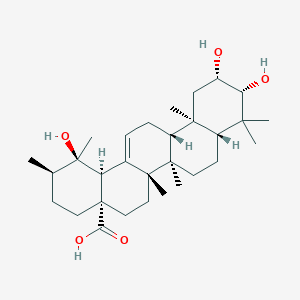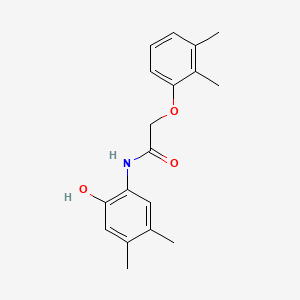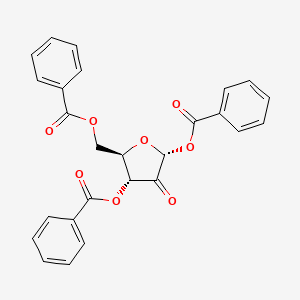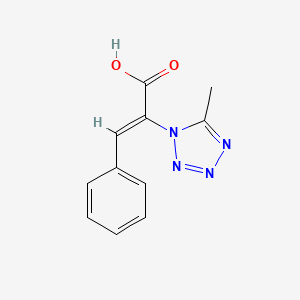
カンナビシンF
説明
Cannabisin F is a natural product found in Cannabis sativa, Mitrephora tomentosa, and Mitrephora thorelii with data available.
科学的研究の応用
抗炎症作用
カンナビシンFは、BV2ミクログリア細胞において、リポ多糖誘発性の炎症反応を抑制することが判明しました {svg_1}. This compoundは、インターロイキン6(IL-6)や腫瘍壊死因子α(TNF-α)などの炎症性メディエーターの産生およびmRNAレベルを濃度依存的に減少させます {svg_2}.
SIRT1調節
This compoundは、SIRT1の発現を強化し、IκBα(核因子κBの阻害タンパク質)とNF-κB p65のリン酸化を阻害することにより、リポ多糖誘発性のNF-κB(核因子κB)シグナル伝達経路の活性化を阻止します {svg_3}. This compoundの抗炎症効果はSIRT1依存性です {svg_4}.
抗酸化作用
This compoundは、細胞内活性酸素種(ROS)の産生を抑制し、Nrf2(核因子赤血球系-2関連因子2)とHO-1(ヘムオキシゲナーゼ-1)の発現を促進します {svg_5}. This compoundの抗酸化作用は、Nrf2シグナル伝達経路に関連しています {svg_6}.
神経保護
BV2ミクログリア細胞におけるリポ多糖誘発性の炎症反応と酸化ストレスに対するthis compoundの神経保護効果は、SIRT1/NF-κB経路とNrf2経路に関与しています {svg_7}.
合成
バニリンから出発するリグナンアミドthis compoundの実際的な8段階合成が報告されています {svg_8}. この合成戦略は、アルドール反応に続いてウィッティヒ反応を適用して、鍵となる8-O-4'-ネオリグナン中間体ジアシルを得ます {svg_9}.
栄養価
This compoundを含むリグナンアミドが豊富なヘンプシード(Fructus cannabis)は、長い間、民間の食料源として文書化されています {svg_10}. ヘンプシードは、人間の食事の需要を満たすのに十分な量と比率の必須アミノ酸と脂肪酸を含むため、人間の栄養における優れた栄養源として人気が高まっています {svg_11}.
作用機序
Target of Action
Cannabisin F, a lignanamide found in hemp seeds, primarily targets BV2 microglia cells . These cells play a crucial role in the immune response in the central nervous system. Cannabisin F also interacts with key proteins such as SIRT1 , NF-κB , Nrf2 , and HO-1 .
Mode of Action
Cannabisin F suppresses the production and mRNA levels of pro-inflammatory mediators like interleukin 6 (IL-6) and tumor necrosis factor α (TNF-α) in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated BV2 microglia cells . It enhances the expression of SIRT1 and inhibits the activation of the NF-κB signaling pathway by blocking the phosphorylation of IκBα and NF-κB p65 . The anti-inflammatory effects of Cannabisin F are SIRT1-dependent .
Biochemical Pathways
Cannabisin F affects the SIRT1/NF-κB and Nrf2 pathways . It enhances SIRT1 expression, inhibits the activation of the NF-κB signaling pathway, and promotes the expression of Nrf2 and HO-1 . These pathways are involved in inflammatory responses and oxidative stress regulation.
Result of Action
The action of Cannabisin F results in the suppression of inflammatory responses and oxidative stress in BV2 microglia cells . It reduces the production of cellular reactive oxygen species (ROS) and has neuroprotective effects against LPS-induced inflammatory response .
Safety and Hazards
生化学分析
Biochemical Properties
Cannabisin F plays a crucial role in biochemical reactions, particularly in modulating inflammatory responses and oxidative stress. It interacts with several biomolecules, including enzymes and proteins. Notably, Cannabisin F enhances the expression of SIRT1 (Sirtuin 1) and inhibits the activation of the NF-κB (Nuclear factor kappa B) signaling pathway by preventing the phosphorylation of IκBα and NF-κB p65 . This interaction suggests that the anti-inflammatory effects of Cannabisin F are SIRT1-dependent. Additionally, Cannabisin F reduces the production of reactive oxygen species (ROS) and promotes the expression of Nrf2 (Nuclear factor erythroid-2 related factor 2) and HO-1 (Heme Oxygenase-1), indicating its role in the Nrf2 signaling pathway .
Cellular Effects
Cannabisin F exerts significant effects on various cell types and cellular processes. In BV2 microglia cells, Cannabisin F suppresses the production and mRNA levels of pro-inflammatory mediators such as interleukin 6 (IL-6) and tumor necrosis factor α (TNF-α) in a concentration-dependent manner . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The enhancement of SIRT1 expression and inhibition of NF-κB signaling are key mechanisms through which Cannabisin F exerts its anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of Cannabisin F involves its interaction with specific biomolecules and pathways. Cannabisin F binds to and activates SIRT1, which in turn inhibits the NF-κB signaling pathway by preventing the phosphorylation of IκBα and NF-κB p65 . This inhibition reduces the production of pro-inflammatory cytokines. Additionally, Cannabisin F activates the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes such as HO-1 . These molecular interactions highlight the dual anti-inflammatory and antioxidant effects of Cannabisin F.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cannabisin F have been observed to change over time. Cannabisin F demonstrates stability and retains its bioactivity in both in vitro and in vivo studies. Long-term exposure to Cannabisin F in BV2 microglia cells results in sustained anti-inflammatory and antioxidant effects
Dosage Effects in Animal Models
The effects of Cannabisin F vary with different dosages in animal models. At lower doses, Cannabisin F exhibits significant anti-inflammatory and antioxidant effects without noticeable toxicity . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization in therapeutic applications. Threshold effects and the therapeutic window of Cannabisin F need to be thoroughly studied to ensure its safe and effective use.
Metabolic Pathways
Cannabisin F is involved in several metabolic pathways, interacting with enzymes and cofactors. It modulates the activity of SIRT1 and influences the NF-κB and Nrf2 signaling pathways These interactions affect metabolic flux and metabolite levels, contributing to the overall anti-inflammatory and antioxidant effects of Cannabisin F
Transport and Distribution
Cannabisin F is transported and distributed within cells and tissues through specific transporters and binding proteins. Its localization and accumulation are influenced by these interactions, affecting its bioavailability and efficacy . Understanding the transport and distribution mechanisms of Cannabisin F is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of Cannabisin F plays a vital role in its activity and function. Cannabisin F is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that Cannabisin F exerts its effects at the right cellular sites, enhancing its therapeutic efficacy.
特性
IUPAC Name |
(Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-[4-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-2-methoxyphenoxy]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N2O8/c1-44-32-22-27(7-14-30(32)41)23-34(36(43)38-20-18-25-5-12-29(40)13-6-25)46-31-15-8-26(21-33(31)45-2)9-16-35(42)37-19-17-24-3-10-28(39)11-4-24/h3-16,21-23,39-41H,17-20H2,1-2H3,(H,37,42)(H,38,43)/b16-9+,34-23- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUQMHMUDDMCSX-AADBSILNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)OC(=CC3=CC(=C(C=C3)O)OC)C(=O)NCCC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O)O/C(=C\C3=CC(=C(C=C3)O)OC)/C(=O)NCCC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019086 | |
| Record name | Cannabisin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163136-19-4 | |
| Record name | Cannabisin F | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163136-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cannabisin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of action of Cannabisin F against inflammation?
A1: [] Cannabisin F exhibits anti-inflammatory effects by interacting with the SIRT1/NF-κB pathway in lipopolysaccharide (LPS)-stimulated BV2 microglia cells. It enhances SIRT1 expression and inhibits the phosphorylation of IκBα, subsequently blocking the activation of the NF-κB signaling pathway. This inhibition leads to a decrease in the production of pro-inflammatory mediators such as interleukin 6 (IL-6) and tumor necrosis factor α (TNF-α).
Q2: Does Cannabisin F have any antioxidant properties?
A2: [] Yes, Cannabisin F demonstrates antioxidant effects by reducing cellular reactive oxygen species (ROS) production. It achieves this by promoting the expression of Nuclear factor erythroid-2 related factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1), key components of the cellular antioxidant defense system.
Q3: What is the chemical structure of Cannabisin F?
A3: [] Cannabisin F is a lignanamide. While the provided abstract doesn't explicitly detail the spectroscopic data, it mentions that the compound was synthesized starting from vanillin, utilizing an aldol reaction followed by a Wittig reaction to form the 8-O-4′-neolignan intermediate. This intermediate is then condensed with N,O-protected tyramine, and subsequent deprotection yields Cannabisin F.
Q4: Has Cannabisin F been identified in any other plant sources besides hemp seed?
A4: Yes, research indicates that Cannabisin F has been isolated from other plant species. [, , , ] Studies have reported its presence in Alocasia macrorrhiza, Viola yedoensis, Talinum triangulare, and Acorus tatarinowii.
Q5: Have there been any studies on the metabolism of Cannabisin F?
A6: [] Yes, a study investigated the metabolism of Cannabisin F in rats. Following oral administration, several metabolites were detected in plasma, urine, and fecal samples. The primary metabolic pathway for Cannabisin F involved phase II metabolism, specifically glucuronidation or sulfation.
Q6: Are there any computational studies exploring Cannabisin F as a potential drug candidate?
A7: [, ] Yes, computational studies have investigated Cannabisin F as a potential inhibitor of ErbB1 and ErbB2 kinases, which are implicated in lung cancer. These in silico studies employed molecular docking simulations and pharmacophore modeling to assess its binding affinity and interactions with the target kinases. The results suggested that Cannabisin F could be a promising dual inhibitor of these kinases, warranting further investigation in experimental settings.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11'-[4-(Dimethylamino)phenyl]-13'-methyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1179341.png)


![Carbamic acid, [(4-cyanophenyl)methylene]-, methyl ester (9CI)](/img/no-structure.png)
![Methyl 5-{[3-(methoxycarbonyl)-4-nitrophenyl]disulfanyl}-2-nitrobenzoate](/img/structure/B1179356.png)
![[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene](/img/structure/B1179359.png)


![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B1179364.png)
